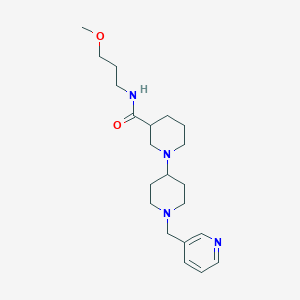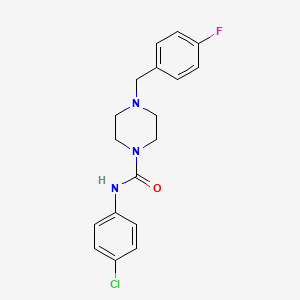
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HPPB belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of various physiological processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and behavior. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation in the body.
实验室实验的优点和局限性
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments involving this compound.
未来方向
There are several future directions for the study of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride. One potential direction is the investigation of this compound's potential use in the treatment of psychiatric disorders such as depression and anxiety. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Additionally, the development of more efficient synthesis methods for this compound could lead to the production of larger quantities of the compound, making it more accessible for scientific research. Finally, the investigation of the potential use of this compound in combination with other drugs could lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to exhibit various biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Despite its limitations, this compound has several advantages for lab experiments and has several future directions for scientific research.
合成方法
The synthesis of N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride is a multi-step process that involves the reaction of 3-(4-piperidinylmethyl)benzoic acid with N-methyl-1,3-propanediamine and 3-chloro-1-propanol. The final product is obtained after purification and isolation through recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
N-(3-hydroxypropyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to exhibit neuroprotective, anti-inflammatory, and analgesic effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Furthermore, this compound has been shown to have a protective effect on the liver and has been investigated for its potential use in the treatment of liver diseases.
属性
IUPAC Name |
N-(3-hydroxypropyl)-N-methyl-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-19(10-3-11-20)17(21)16-5-2-4-15(13-16)12-14-6-8-18-9-7-14/h2,4-5,13-14,18,20H,3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYOUTHPNVDVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C(=O)C1=CC=CC(=C1)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-methylphenyl)-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370372.png)
![4-(4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5370381.png)

![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5370400.png)
![2-phenyl-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3,4-oxadiazole](/img/structure/B5370414.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5370425.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5370433.png)

![methyl ({[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5370447.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5370452.png)